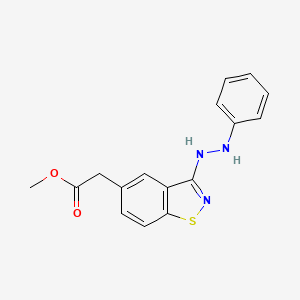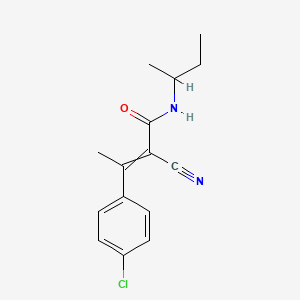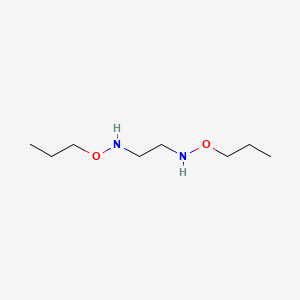
1,4-Naphthalenedione, 2-azido-3-heptyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-azido-3-heptyl- is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with two ketone groups at positions 1 and 4, an azido group at position 2, and a heptyl chain at position 3. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-azido-3-heptyl- typically involves multiple steps One common method starts with the preparation of 1,4-naphthoquinone, which can be synthesized through the oxidation of naphthalene using reagents such as chromium trioxide or potassium permanganateFinally, the heptyl chain is introduced at position 3 through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 2-azido-3-heptyl- may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-azido-3-heptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.
Substitution: The azido group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-azido-3-heptyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-azido-3-heptyl- involves its interaction with various molecular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage or death. The azido group can also undergo bioorthogonal reactions, making the compound useful in labeling and tracking biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone without the azido and heptyl groups.
2-Azido-1,4-naphthoquinone: Similar structure but lacks the heptyl chain.
3-Heptyl-1,4-naphthoquinone: Similar structure but lacks the azido group.
Uniqueness
1,4-Naphthalenedione, 2-azido-3-heptyl- is unique due to the presence of both the azido group and the heptyl chain, which confer distinct chemical and biological properties. The azido group allows for bioorthogonal reactions, while the heptyl chain can influence the compound’s solubility and interaction with biological membranes .
Propriétés
Numéro CAS |
104582-16-3 |
|---|---|
Formule moléculaire |
C17H19N3O2 |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
2-azido-3-heptylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-4-5-6-11-14-15(19-20-18)17(22)13-10-8-7-9-12(13)16(14)21/h7-10H,2-6,11H2,1H3 |
Clé InChI |
RUADQJNGWWDNKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)

![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)

![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)
![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)
![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)


